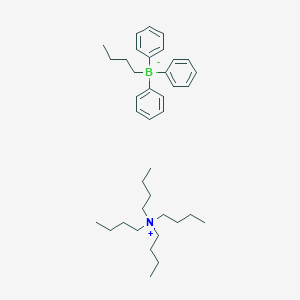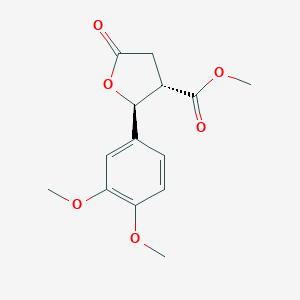
Tetrabutylammonium butyltriphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium butyltriphenylborate (TBABTPB) is a chemical compound that is widely used in scientific research applications. It is a quaternary ammonium salt that contains a boron atom, and it has a molecular formula of C32H40BN. TBABTPB is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetonitrile.
Wirkmechanismus
The mechanism of action of Tetrabutylammonium butyltriphenylborate is not well understood. It is believed that Tetrabutylammonium butyltriphenylborate acts as a phase transfer catalyst in organic synthesis reactions by facilitating the transfer of reactants between two immiscible phases. In HPLC and CE, Tetrabutylammonium butyltriphenylborate acts as an ion-pairing reagent by forming ion pairs with charged analytes, which improves their retention and separation.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Tetrabutylammonium butyltriphenylborate. However, studies have shown that Tetrabutylammonium butyltriphenylborate is not toxic to cells and does not cause significant changes in cell viability or morphology. Tetrabutylammonium butyltriphenylborate has been shown to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is implicated in cardiac arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabutylammonium butyltriphenylborate has several advantages for lab experiments. It is a highly effective phase transfer catalyst, and it can be used in a wide range of organic synthesis reactions. Tetrabutylammonium butyltriphenylborate is also a potent ion-pairing reagent, which makes it useful in HPLC and CE. However, Tetrabutylammonium butyltriphenylborate has some limitations. It is not compatible with water-based reactions, and it may cause interference in some analytical techniques.
Zukünftige Richtungen
There are several future directions for Tetrabutylammonium butyltriphenylborate research. One area of interest is the development of new synthetic methods that use Tetrabutylammonium butyltriphenylborate as a catalyst. Another area of interest is the use of Tetrabutylammonium butyltriphenylborate in the synthesis of chiral compounds. Additionally, further studies are needed to understand the mechanism of action of Tetrabutylammonium butyltriphenylborate and its potential toxicity. Finally, Tetrabutylammonium butyltriphenylborate may have applications in the development of new drugs and therapies, and further research in this area is warranted.
Conclusion:
In conclusion, Tetrabutylammonium butyltriphenylborate is a versatile chemical compound that has a wide range of scientific research applications. Its synthesis can be achieved through the reaction of TBAB and BTPB. Tetrabutylammonium butyltriphenylborate is an effective phase transfer catalyst and ion-pairing reagent, and it has been used in organic synthesis reactions, HPLC, and CE. Tetrabutylammonium butyltriphenylborate has some advantages and limitations for lab experiments, and further research is needed to understand its mechanism of action and potential toxicity. Overall, Tetrabutylammonium butyltriphenylborate is an important tool in the field of organic synthesis and analytical chemistry.
Synthesemethoden
The synthesis of Tetrabutylammonium butyltriphenylborate can be achieved through the reaction of tetrabutylammonium bromide (TBAB) with butyltriphenylborate (BTPB). The reaction can be carried out in an organic solvent such as acetonitrile or dichloromethane. The product can be purified through recrystallization or column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed through NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium butyltriphenylborate has a wide range of scientific research applications. It is commonly used as a phase transfer catalyst in organic synthesis reactions. It can also be used as a reagent in the synthesis of boronic acid derivatives. Tetrabutylammonium butyltriphenylborate has been shown to be an effective catalyst in the synthesis of chiral compounds, and it can be used in asymmetric synthesis reactions. Tetrabutylammonium butyltriphenylborate has also been used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
Eigenschaften
CAS-Nummer |
120307-06-4 |
|---|---|
Molekularformel |
C38H60BN |
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
butyl(triphenyl)boranuide;tetrabutylazanium |
InChI |
InChI=1S/C22H24B.C16H36N/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h4-18H,2-3,19H2,1H3;5-16H2,1-4H3/q-1;+1 |
InChI-Schlüssel |
CEZMKTBVLJODAE-UHFFFAOYSA-N |
SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC |
Kanonische SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
tetrabutylammonium butyltriphenylborate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)


![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)
